![molecular formula C19H16N2O4S B2830724 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105206-33-4](/img/structure/B2830724.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a methylthio phenyl group . These groups could potentially give the compound interesting chemical properties, but without specific research on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the isoxazol-3-yl group is a type of isoxazole, and the methylthio phenyl group is a type of thioether . Each of these groups will contribute to the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Molecular Docking
Research involving the synthesis of novel compounds often explores their potential biological activities. For example, the synthesis of thiazolidinone derivatives has been investigated for their anti-inflammatory activity, utilizing both in vitro and in vivo models. Molecular docking studies can further aid in understanding the interaction of these compounds with biological targets such as human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial and Antitumor Activity
Compounds bearing heterocyclic rings and acetamide groups have been evaluated for their antimicrobial and antitumor activities. For instance, benzothiazole derivatives have shown potential as anticancer agents against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study focused on Schiff base derivatives of benzoxazole for their antibacterial effects against different bacterial strains, highlighting the role of molecular structure in biological activity (Maru, Patel, & Yadav, 2015).
Corrosion Inhibition
Research into the application of acetamide derivatives extends into fields such as materials science, where these compounds are evaluated for their potential as corrosion inhibitors. This involves the study of how these compounds can protect metals from corrosion in various environments, highlighting their practical applications in industrial settings (Yıldırım & Çetin, 2008).
Molecular Design for Specific Functions
The development of compounds for specific therapeutic or functional purposes involves intricate molecular design. For example, the discovery of a clinical candidate for inhibiting acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) demonstrates how molecular modifications can enhance solubility and oral absorption, leading to potential treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)20-19(22)10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSXBMELKFUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)
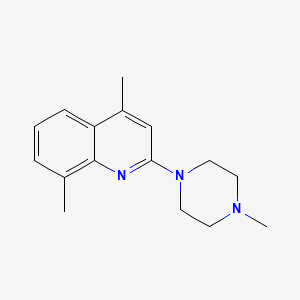
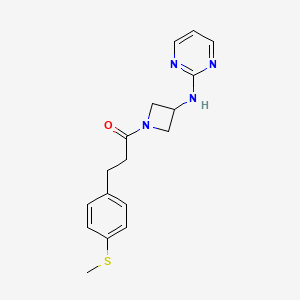
![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)

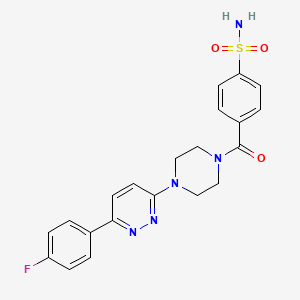
![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)
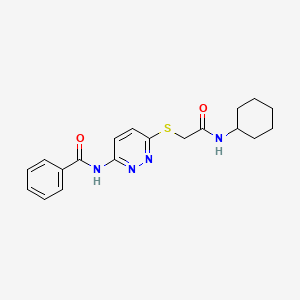

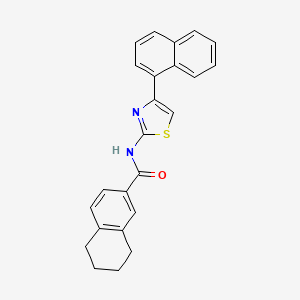

![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
